molecular formula C40H56N10O6 B1192738 EphA2-Agonist-27

EphA2-Agonist-27

Cat. No. B1192738
M. Wt: 772.95
InChI Key: AXGMLJIZBIZLQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EphA2-Agonist-27 is an agonist of EphA2 receptor tyrosine kinase.

Scientific Research Applications

Role in Cancer Therapy and Tumor Suppression

  • Non-Small Cell Lung Cancer (NSCLC) Treatment : EphA2 is overexpressed in NSCLC, and its targeting can inhibit tumor growth. The use of ATP-competitive EPHA2 RTK inhibitor, ALW-II-41-27, has shown promise in reducing viable NSCLC cells and inducing tumor regression in preclinical models of NSCLC (Amato et al., 2014).

  • Breast Cancer Mitigation : EphA2-agonistic peptide-drug conjugates targeting EphA2 have been effective in inhibiting lung metastasis in breast-cancer models (Salem et al., 2018).

  • Ovarian Cancer Treatment : An EphA2-agonistic monoclonal antibody EA5, combined with paclitaxel, significantly decreased tumor growth in ovarian cancer through antiangiogenic mechanisms (Landen et al., 2006).

  • Prostate Cancer Therapy : Agonistic EphA2 targeting agents show effectiveness in suppressing cell migration and tumor metastases in prostate cancer, suggesting their potential in anti-metastatic therapeutic modalities (Salem et al., 2020).

  • Melanoma Treatment : An agonistic antibody to EphA2, termed SHM16, inhibited metastatic potential, such as migration and invasion, of human melanoma cells, indicating its role in melanoma therapy (Kato et al., 2015).

Enhancing Tumor Cell Recognition

  • Improving T Cell Recognition in Cancer Therapy : Agonistic reagents that trigger EphA2 degradation result in improved presentation of EphA2 in tumor cells, enhancing recognition by EphA2-specific CD8+ T cells, which could be exploited in cancer immunotherapy (Wesa et al., 2008).

properties

Product Name

EphA2-Agonist-27

Molecular Formula

C40H56N10O6

Molecular Weight

772.95

IUPAC Name

1,12-Bis(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)dodecane-1,12-dione

InChI

InChI=1S/C40H56N10O6/c1-53-31-23-27-29(25-33(31)55-3)43-39(45-37(27)41)49-19-15-47(16-20-49)35(51)13-11-9-7-5-6-8-10-12-14-36(52)48-17-21-50(22-18-48)40-44-30-26-34(56-4)32(54-2)24-28(30)38(42)46-40/h23-26H,5-22H2,1-4H3,(H2,41,43,45)(H2,42,44,46)

InChI Key

AXGMLJIZBIZLQP-UHFFFAOYSA-N

SMILES

O=C(N1CCN(C2=NC(N)=C3C=C(OC)C(OC)=CC3=N2)CC1)CCCCCCCCCCC(N4CCN(C5=NC(N)=C6C=C(OC)C(OC)=CC6=N5)CC4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

EphA2-Agonist 27;  EphA2 Agonist-27;  EphA2-Agonist-27

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EphA2-Agonist-27
Reactant of Route 2
Reactant of Route 2
EphA2-Agonist-27
Reactant of Route 3
Reactant of Route 3
EphA2-Agonist-27
Reactant of Route 4
Reactant of Route 4
EphA2-Agonist-27
Reactant of Route 5
Reactant of Route 5
EphA2-Agonist-27
Reactant of Route 6
Reactant of Route 6
EphA2-Agonist-27

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.